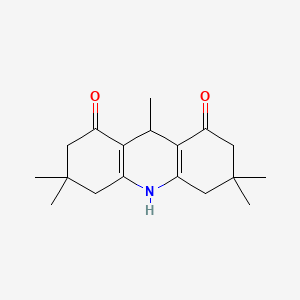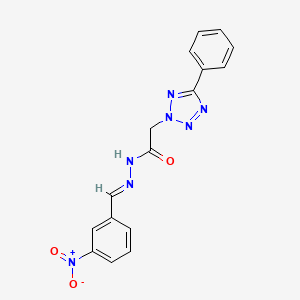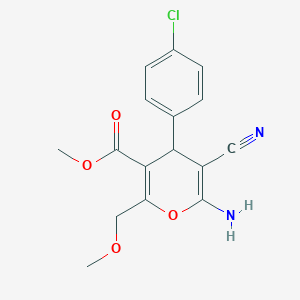![molecular formula C16H15Br2N3O3 B11545375 2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11545375.png)
2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is an organic compound with a complex structure that includes both aromatic and hydrazide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the reaction of 2,4-dibromoaniline with acetohydrazide under acidic conditions to form an intermediate. This intermediate is then reacted with 2-hydroxy-5-methoxybenzaldehyde in the presence of a base to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The bromine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2,4-Dichlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide
- 2-[(2,4-Difluorophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide
Uniqueness
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions compared to its chloro- and fluoro- analogs. The bromine atoms can also affect the compound’s electronic properties, making it suitable for specific applications where other halogenated compounds may not be as effective.
Propriétés
Formule moléculaire |
C16H15Br2N3O3 |
|---|---|
Poids moléculaire |
457.12 g/mol |
Nom IUPAC |
2-(2,4-dibromoanilino)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15Br2N3O3/c1-24-12-3-5-15(22)10(6-12)8-20-21-16(23)9-19-14-4-2-11(17)7-13(14)18/h2-8,19,22H,9H2,1H3,(H,21,23)/b20-8+ |
Clé InChI |
GBUSDQBEHXEBMY-DNTJNYDQSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)CNC2=C(C=C(C=C2)Br)Br |
SMILES canonique |
COC1=CC(=C(C=C1)O)C=NNC(=O)CNC2=C(C=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{1-[4-(2-bromoethyl)phenyl]ethyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)propanamide](/img/structure/B11545297.png)

![2-methoxy-4-[(E)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11545306.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11545321.png)
![2,2'-{[(3-nitrophenyl)methanediyl]bis(2-chlorobenzene-4,1-diyl)}bis(5,6-dichloro-1H-isoindole-1,3(2H)-dione)](/img/structure/B11545327.png)
![(1S,2S,3aR)-7-nitro-2-phenyl-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11545331.png)
![2-(3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11545337.png)
![4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11545338.png)
![N,N'-bis[(E)-(2,3-dimethoxyphenyl)methylidene]benzene-1,4-diamine](/img/structure/B11545351.png)
![4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-6-iodophenol](/img/structure/B11545365.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B11545369.png)
![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11545373.png)